5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
CAS No.: 6059-27-4
Cat. No.: VC21345988
Molecular Formula: C30H26BrCl2FN2O5
Molecular Weight: 664.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6059-27-4 |
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Molecular Formula | C30H26BrCl2FN2O5 |
Molecular Weight | 664.3 g/mol |
IUPAC Name | 6-(5-bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone |
Standard InChI | InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3 |
Standard InChI Key | WYQRWPPAZDXKBN-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl |
Canonical SMILES | CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl |
Chemical Structure and Classification
Structural Features
5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide belongs to the benzothiadiazine family, characterized by a fused benzene and thiadiazine heterocyclic ring system. The compound's defining structural features include:
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A benzothiadiazine core with a 1,1-dioxide motif (sulfonyl group)
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Two chlorine atoms at positions 5 and 7 of the benzene ring
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A methyl substituent at position 3 of the thiadiazine ring
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A 2H designation indicating that position 2 in the thiadiazine ring bears a hydrogen atom
The presence of the two chlorine atoms in the benzene ring significantly affects the compound's physical properties, including lipophilicity, electron distribution, and potential protein binding affinity. These structural elements are crucial for understanding the molecule's biological activity and pharmacokinetic profile .
Relationship to Other Benzothiadiazine Compounds
Benzothiadiazine derivatives constitute a diverse class of compounds with various substitution patterns. Research on related compounds indicates that halogenation at positions 6 or 7 of the benzothiadiazine ring significantly influences biological activity. For instance, 7-bromo substituted benzothiadiazines have demonstrated notable inhibitory activity against Complex II of the respiratory chain .
The 5,7-dichloro substitution pattern in our target compound represents a specific structural variant that likely confers distinct physicochemical and biological properties compared to mono-halogenated derivatives. Studies on similar compounds suggest that dihalogenated benzothiadiazines may display enhanced metabolic stability and altered receptor binding profiles compared to their mono-halogenated counterparts .
Synthesis and Chemical Properties
Physicochemical Properties
Based on the structural features and research on similar compounds, 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide would likely exhibit the following physicochemical properties:
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Moderate to high lipophilicity due to the presence of two chlorine atoms
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Limited water solubility, potentially requiring formulation strategies for biological applications
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Significant polar surface area contributed by the sulfonyl group
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Potential for hydrogen bonding through the sulfonamide NH group (if present)
Comparative analysis with related structures suggests this compound would have a calculated logP value (ClogP) likely between 2.0-3.0, indicative of reasonable membrane permeability .
Biological Activities and Mechanisms of Action
Ion Channel Modulation
Some benzothiadiazine derivatives function as positive allosteric modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These compounds, known as AMPA-PAMs, enhance glutamatergic neurotransmission without the excitotoxic side effects associated with direct agonists. Research has demonstrated that compounds like 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide show significant activity as AMPA-PAMs in vitro .
The specific dichlorinated compound under investigation may possess similar activity, with the additional chlorine potentially modifying receptor binding affinity or selectivity.
Anticancer Activity
Several halogenated benzothiadiazine derivatives have demonstrated antiproliferative effects against cancer cell lines, particularly triple-negative breast cancer (TNBC). These effects appear to be independent of their activity on potassium channels (KATP), which is a known mechanism of action for the parent compound diazoxide .
The 7-bromobenzothiadiazine derivatives, especially those with 1-phenylethan-1-amine substituents, have shown the most potent activity in reducing cell viability of MDA-MB-468 breast cancer cells. For example, compound 24c demonstrated an IC50 value of 2.93 μM with an 11-fold selectivity index towards TNBC cells over non-tumorigenic HEK293 cells .
The following table presents the cytotoxic activity of selected benzothiadiazine derivatives:
Compound | Substitution Pattern | MDA-MB-468 IC50 (μM) | HEK293 IC50 (μM) | Selectivity Index |
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24a | 7-F | 4.17 ±0.1 | 42.55 ±5.9 | 10.2 |
24c | 7-Br | 2.93 ±0.07 | 32.18 ±1.5 | 11 |
23c | 7-Br | 9.27 ±1.4 | 71.81 ±8.2 | 7.75 |
Diazoxide | None | 434.30 ±26.2 | 547.40 ±34.1 | 1.26 |
5-Fluorouracil | N/A | 6.83 ±2.9 | 7.06 ±0.8 | 1.03 |
Based on these findings, 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide might be expected to exhibit antiproliferative activity against cancer cells, possibly with a favorable selectivity profile .
Structure-Activity Relationships
Effect of Halogenation Pattern
The biological activity of benzothiadiazine derivatives is significantly influenced by the halogenation pattern. Research has demonstrated several key relationships:
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Halogen substitution at positions 6 or 7 of the benzothiadiazine ring is essential for Complex II inhibitory activity
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Among various halogen substituents, 7-bromo derivatives generally exhibit the most potent inhibitory effects
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Compounds lacking halogen substitution show little to no inhibitory activity against Complex II
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The presence of specific side chains in combination with halogen substitution further modulates activity
Influence of Side Chain Modifications
In addition to halogenation patterns, research on benzothiadiazine derivatives has revealed that side chain modifications significantly impact biological activity. For compounds exhibiting Complex II inhibitory activity, aromatic or allyl moieties in the side chain are typically required .
Specific findings include:
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Electron-withdrawing groups like 4-CF3 generally reduce activity
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Position-dependent effects of methoxy substitution, with 2-OMe generally increasing activity compared to 4-OMe
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Chain branching alpha to the amine, as in 1-phenylethan-1-amine derivatives, often yields the most potent compounds
These structure-activity relationships provide valuable insights for understanding how structural modifications might affect the biological profile of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide .
Pharmacokinetics and Metabolism
Metabolic Stability
Studies on related benzothiadiazine derivatives provide insights into potential metabolic pathways for 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide. Research with rat liver microsomes has shown that compounds like 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (compound 1) undergo hepatic cytochrome P450-mediated metabolism .
Key metabolic transformations include:
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Conversion to the corresponding unsaturated derivative
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Formation of pharmacologically inactive benzenesulfonamide metabolites
The dichlorination pattern in 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide would likely influence these metabolic processes, potentially increasing metabolic stability due to the additional halogen substituent .
Blood-Brain Barrier Penetration
For compounds with potential central nervous system activities, blood-brain barrier penetration is a critical pharmacokinetic parameter. Cerebral microdialysis studies with metabolites of certain benzothiadiazine derivatives have demonstrated ability to cross the blood-brain barrier and increase neurotransmitter levels in the hippocampus .
The lipophilicity conferred by the 5,7-dichloro substitution pattern in our target compound would likely facilitate blood-brain barrier penetration, potentially enhancing central nervous system bioavailability.
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